

what is the structure of 1-Butyl-3-methylimidazolium Iodide

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Compound of Interest

Compound Name: *1-Butyl-3-methylimidazolium Iodide*

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An In-Depth Technical Guide to the Structure of **1-Butyl-3-methylimidazolium Iodide**

Introduction

1-Butyl-3-methylimidazolium iodide, commonly abbreviated as [bmim]I, is an ionic liquid that has garnered significant interest in various fields of research, including as a solvent for green chemistry and as an electrolyte.[1][2] It is classified as an organic iodide salt, comprising a 1-butyl-3-methylimidazolium cation and an iodide anion.[3] This technical guide provides a comprehensive overview of the structural characteristics of [bmim]I, detailing its molecular and crystal structure, relevant quantitative data, and the experimental protocols used for its characterization.

Molecular and Crystal Structure

The molecular structure of **1-Butyl-3-methylimidazolium Iodide** consists of two main components: the 1-butyl-3-methylimidazolium ([bmim]⁺) cation and the iodide (I⁻) anion.[3] The [bmim]⁺ cation features a planar five-membered imidazolium ring. A butyl group is attached to one of the nitrogen atoms of the ring, while a methyl group is attached to the other.

The crystal structure of [bmim]I has been determined to be orthorhombic, with the space group P2₁2₁2₁. [1][2][4] A notable feature of the crystal structure is the conformation of the butyl chain, which exhibits both gauche and trans configurations.[1][2] The imidazolium ring itself is a planar pentagon, with evidence of delocalized π electrons across the ring.[2] The interaction between

the cation and anion is characterized by a weak hydrogen-bonded network, where only one hydrogen atom from the cation is linked to the iodide anion.[1][2] This is a distinguishing feature compared to other 1-butyl-3-methylimidazolium halides.[1]

Quantitative Structural Data

The structural parameters of **1-Butyl-3-methylimidazolium Iodide** have been determined through single-crystal X-ray diffraction. The key quantitative data are summarized in the table below.

Parameter	Value
Molecular Formula	C ₈ H ₁₅ IN ₂
Molecular Weight	266.12 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimension (a)	8.2806 Å
Unit Cell Dimension (b)	10.7885 Å
Unit Cell Dimension (c)	11.9985 Å
Unit Cell Angles (α, β, γ)	90.0000 °
Unit Cell Volume (V)	1071.89 Å ³
Calculated Density (D _{calcd})	1.649 g/cm ³
N1-C1 Bond Length	1.335(3) Å
C1-N2 Bond Length	1.335(3) Å (Implicit from context)
C2-C3 Bond Length	1.367(3) Å
N1-C3 Bond Length	1.376(3) Å
N2-C2 Bond Length	1.373(3) Å

Data sourced from Nakakoshi et al.[1][2][3]

Experimental Protocols

Synthesis and Crystallization of 1-Butyl-3-methylimidazolium Iodide

The synthesis of 1-butyl-3-methylimidazolium halides is typically achieved through the quaternization of 1-methylimidazole with the corresponding 1-haloalkane. For the iodide variant, 1-iodobutane would be used.

A specific protocol for obtaining single crystals of [bmim]I has been reported as follows:

- A solution of [bmim]I (18 g) in acetonitrile (2 mL) was prepared.[\[1\]](#)[\[2\]](#)
- This solution was cooled to a temperature below 233 K for 24 hours to induce crystallization.[\[1\]](#)[\[2\]](#)
- The resulting crystals were isolated by filtration at a temperature below 253 K.[\[1\]](#)[\[2\]](#)
- The isolated crystals were washed with ethyl acetate (10 mL).[\[1\]](#)[\[2\]](#)
- The washed crystals were then dried in a vacuum for 10 hours at 203 K.[\[1\]](#)[\[2\]](#)
- For further purification, the material was recrystallized from acetonitrile under the same low-temperature conditions (below 233 K for 24 hours).[\[1\]](#)[\[2\]](#)

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of [bmim]I was carried out using the following experimental setup:

- A colorless block crystal with approximate dimensions of 0.35 x 0.30 x 0.25 mm was selected and mounted on a loop, utilizing dry ice.[\[1\]](#)[\[2\]](#)
- All measurements were performed at a temperature of 93 K.[\[1\]](#)
- A Rigaku RAXIS RAPID imaging plate area detector was used for data collection.[\[1\]](#)

- Graphite-monochromated Mo K α radiation ($\lambda = 0.71075 \text{ \AA}$) was employed as the X-ray source.[1]

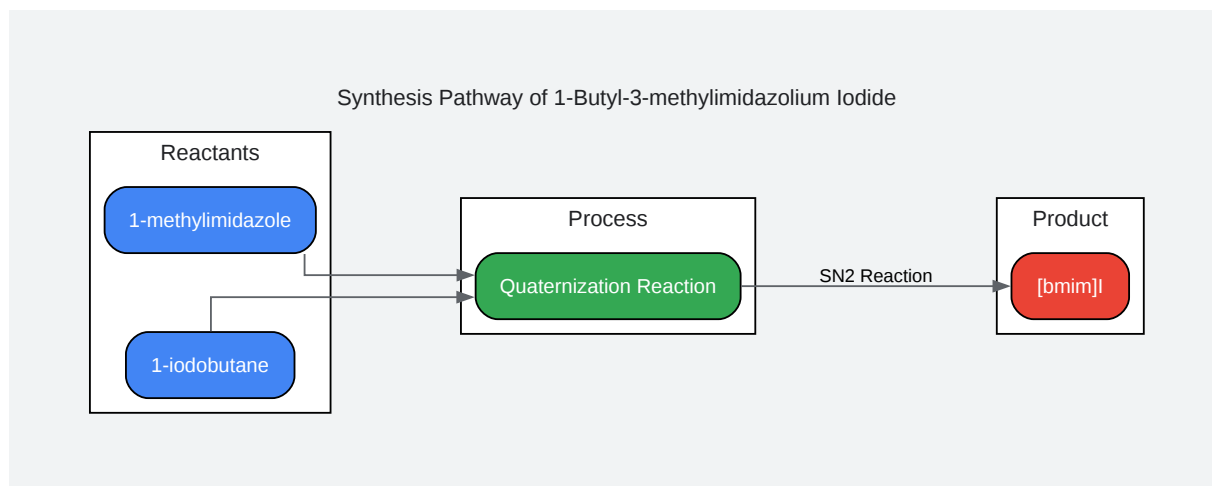
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed experimental protocol for the NMR analysis of the exact crystal sample is not provided in the crystallographic study, general procedures for the characterization of imidazolium-based ionic liquids are well-established. A representative protocol would be:

- A small sample of the synthesized **1-Butyl-3-methylimidazolium iodide** is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- The solution is transferred to a standard 5 mm NMR tube.
- ^1H and ^{13}C NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[5]
- The resulting spectra are analyzed to confirm the presence of the characteristic peaks corresponding to the protons and carbons of the 1-butyl-3-methylimidazolium cation.

Visualizations

The following diagrams illustrate the logical relationship and structure of **1-Butyl-3-methylimidazolium iodide**.



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Caption: Synthesis of [bmim]I via quaternization.

Caption: 2D representation of [bmim]I structure.

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